molecular formula C15H21BrFNO3 B1412840 tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate CAS No. 2059993-79-0

tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate

Cat. No.: B1412840
CAS No.: 2059993-79-0
M. Wt: 362.23 g/mol
InChI Key: NWSNCKHHWCLYMN-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromo-fluorophenyl moiety, and a methoxyethyl group. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-fluorobenzyl chloride, tert-butyl carbamate, and 2-methoxyethylamine.

    Nucleophilic Substitution: The 2-bromo-4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with tert-butyl carbamate in the presence of a base like potassium carbonate to form the intermediate.

    Amidation: The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Formation of new compounds with different substituents replacing the bromo group.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Hydrolysis Products: Breakdown products including tert-butyl alcohol and corresponding amines.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-nitrogen bonds.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug development.

    Biological Probes: Utilized in the design of biological probes for studying enzyme interactions.

Industry:

    Material Science: Explored for its use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

  • tert-Butyl N-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate
  • tert-Butyl N-[(2-bromo-4-methylphenyl)methyl]-N-(2-methoxyethyl)carbamate

Comparison:

  • Structural Differences: Variations in the halogen substituents (bromo vs. chloro) or additional methyl groups.
  • Chemical Properties: Differences in reactivity and stability due to the nature of the substituents.
  • Applications: Unique applications based on the specific chemical properties of each compound.

This detailed article provides a comprehensive overview of tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrFNO3/c1-15(2,3)21-14(19)18(7-8-20-4)10-11-5-6-12(17)9-13(11)16/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSNCKHHWCLYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)CC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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